p38α Isoform Biochemical Potency: AMG-548 vs. BIRB-796, VX-702, and PH-797804
AMG-548 inhibits p38α with a Ki value of 0.5 nM . This represents a 76-fold higher binding affinity compared to the clinical p38α inhibitor BIRB-796, which exhibits an IC50 of 38 nM for p38α (note: Ki and IC50 are not directly equivalent metrics; BIRB-796's reported Kd is 0.1 nM, highlighting measurement-dependent comparisons) [1]. Relative to the second-generation p38α inhibitor VX-702, which demonstrates an IC50 range of 4–20 nM for p38α , AMG-548's reported Ki value indicates higher binding affinity, though methodological differences between Ki and IC50 determinations preclude direct numerical ratio calculation. Compared to PH-797804, an ATP-competitive p38α/p38β inhibitor with a Ki of 5.8 nM for p38α [2], AMG-548 exhibits approximately 11.6-fold higher binding affinity under the respective assay conditions. These potency differences, while all compounds fall within the low nanomolar range, translate to distinct concentration-response relationships in cell-based assays where intracellular ATP concentrations and protein binding may amplify apparent potency gaps.
| Evidence Dimension | Biochemical inhibition potency for p38α (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.5 nM |
| Comparator Or Baseline | BIRB-796: IC50 = 38 nM for p38α; VX-702: IC50 = 4–20 nM for p38α; PH-797804: Ki = 5.8 nM for p38α |
| Quantified Difference | AMG-548 Ki is 76-fold lower than BIRB-796 IC50 (caution: metric mismatch); approximately 11.6-fold lower Ki than PH-797804 Ki |
| Conditions | AMG-548: Biochemical kinase inhibition assay (Ki determination); BIRB-796: p38α enzymatic assay (IC50); VX-702: p38α enzymatic assay (IC50); PH-797804: ATP-competitive binding assay (Ki) |
Why This Matters
Lower Ki enables use of reduced compound concentrations in cell-based assays, potentially mitigating off-target effects that manifest at higher micromolar exposures.
- [1] MedChemExpress. Doramapimod (BIRB 796): p38 MAPK inhibitor with IC50 values. Product Datasheet. View Source
- [2] MedChemExpress. PH-797804: ATP-competitive p38α/p38β inhibitor (Ki = 5.8 nM for p38α). Product Datasheet. View Source
